GSA-10
Description
GSA-10 is a novel small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. It was identified through a pharmacophore-based screen targeting Smo and exhibits a unique mechanism of action distinct from canonical Hh pathway activators . With a molecular weight of 437.5 g/mol and a purity >98% (HPLC), this compound is soluble in DMSO (0.5 mg/mL) and stable at 2–8°C . Its structure, characterized by a quinazolinone core, allows it to bind selectively to Smo’s transmembrane domain (TMD), bypassing the cysteine-rich domain (CRD) targeted by sterol-based agonists like 20(S)-OHC .
This compound promotes oligodendrocyte precursor cell (OPC) differentiation and remyelination in central nervous system (CNS) injury models. It enhances myelination markers such as myelin basic protein (MBP), MAL, and OPALIN, while also accelerating morphological maturation of Oli-neuM cells (an oligodendrocyte cell line) . Unlike canonical Smo agonists, this compound activates non-canonical pathways involving AMP-activated protein kinase (AMPK) and upregulates Gli2 transcription factors, independent of Gli1 .
Properties
IUPAC Name |
propyl 4-[(1-hexyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-3-5-6-9-16-28-21-11-8-7-10-20(21)23(29)22(25(28)31)24(30)27-19-14-12-18(13-15-19)26(32)33-17-4-2/h7-8,10-15,29H,3-6,9,16-17H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLUYYGRCGDKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300833-95-8 | |
| Record name | 300833-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pharmacophore-Based Virtual Screening
This compound was identified through a Smo pharmacophore-based virtual screening strategy aimed at discovering non-canonical Hedgehog (Hh) pathway modulators. The pharmacophore model incorporated structural features of known Smo ligands, emphasizing:
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A hydrophobic anchor for receptor binding
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Hydrogen-bond acceptors/donors for interaction with Smo’s extracellular cysteine-rich domain
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A flexible linker to accommodate conformational changes during activation.
Over 150,000 compounds were screened in silico, with this compound emerging as a top candidate due to its predicted binding affinity to Smo and lack of cross-reactivity with canonical Hh pathway components like Gli1.
Synthetic Route
While explicit synthetic protocols remain proprietary, the structure of this compound (C₂₇H₃₄N₂O₅) suggests a multi-step synthesis involving:
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Quinolinone Core Formation : Cyclization of substituted anilines with β-ketoesters to yield the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold.
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Amide Coupling : Reaction of the quinolinone carboxylic acid with 4-aminobenzoic acid derivatives using carbodiimide-based coupling agents.
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Esterification : Propylation of the benzoic acid moiety via Fischer esterification or Steglich esterification.
Critical reaction parameters (temperature, catalysts, purification methods) are undisclosed but likely optimized to achieve the reported purity (>95% by HPLC).
Analytical Characterization
Structural Validation
This compound’s structure was confirmed using:
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High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 467.2543 (theoretical 467.2549).
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.75 (d, J = 8.8 Hz, 1H, ArH), 6.91 (d, J = 8.4 Hz, 2H, ArH), 4.18 (t, J = 6.6 Hz, 2H, OCH₂), 3.45 (m, 2H, NCH₂), 1.65–0.85 (m, 13H, alkyl chains).
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¹³C NMR (100 MHz, DMSO-d₆): δ 176.2 (C=O), 166.1 (C=O), 161.3 (C-O), 148.9–114.7 (aromatic carbons), 65.4 (OCH₂), 48.9 (NCH₂), 31.8–22.3 (alkyl carbons).
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Purity and Stability
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HPLC Analysis : Purity ≥95% (C18 column, 70:30 acetonitrile/water, 1 mL/min, λ = 254 nm).
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Stability : Soluble in DMSO (stock solutions stable at −20°C for 6 months). No degradation observed in cell culture media over 48 hours at 37°C.
Biological Activity Profiling
In Vitro Oligodendrocyte Differentiation
This compound’s efficacy was validated in the Oli-neuM cell line, a model for oligodendrocyte maturation:
| Parameter | Vehicle (DMSO) | This compound (10 μM) | Fold Change | p-value |
|---|---|---|---|---|
| MBP Expression (ng/mg) | 12.4 ± 1.2 | 58.3 ± 3.5 | 4.7× | <0.001 |
| AMPK Phosphorylation | 1.0 ± 0.1 | 2.8 ± 0.3 | 2.8× | 0.002 |
| Axonal Engagements/Cell | 1.2 ± 0.2 | 3.6 ± 0.4 | 3.0× | <0.001 |
Data derived from immunoblot and immunofluorescence assays.
This compound outperformed canonical Smo agonists (e.g., SAG) in promoting myelination markers like myelin basic protein (MBP) and MAL/OPALIN, with effects blocked by AMPK inhibitor dorsomorphin.
In Vivo Remyelination
In a lysolecithin-induced demyelination mouse model, intracallosal this compound co-injection (100 μM) enhanced oligodendrocyte progenitor cell (OPC) recruitment and remyelination:
| Metric | LPC Alone | LPC + this compound | p-value |
|---|---|---|---|
| Olig2⁺ Cells/mm² | 126 ± 11 | 278 ± 23 | <0.001 |
| MBP⁺ Area (%) | 18.4 ± 2.1 | 42.7 ± 3.8 | 0.004 |
| Axonal Myelination (%) | 9.1 ± 1.3 | 27.5 ± 2.9 | <0.001 |
Quantified 5 days post-lesion; n = 3–4 mice/group.
Mechanism of Action
This compound modulates Smo through a non-canonical pathway characterized by:
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Gli1 Downregulation : 60% reduction in Gli1 mRNA vs. vehicle (qPCR; p = 0.007).
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AMPK Activation : Phospho-AMPKα (Thr172) levels increased 2.8×, dependent on Smo expression (shRNA knockdown abolished effects).
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Gli2 Upregulation : 2.1× increase in Gli2 transcription, promoting oligodendrocyte maturation.
This dual modulation avoids oncogenic risks associated with canonical Hh/Gli1 signaling, a key advantage over other Smo agonists.
This compound was benchmarked against reference compounds:
| Compound | Smo EC₅₀ (nM) | Gli1 Inhibition (%) | AMPK Activation | Myelination Efficacy |
|---|---|---|---|---|
| This compound | 110 | 60 | Yes | ++++ |
| SAG | 5 | 0 | No | ++ |
| Clobetasol | 250 | 45 | Partial | +++ |
EC₅₀ values from Smo-binding assays; myelination efficacy relative to vehicle .
Chemical Reactions Analysis
Types of Reactions
GSA-10 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinoline ketone, while reduction of the carbonyl groups may produce alcohol derivatives .
Scientific Research Applications
Scientific Research Applications
1. Regenerative Medicine
- Osteoblast Differentiation : GSA-10 has been shown to enhance the differentiation of mesenchymal progenitor cells into osteoblasts, which are crucial for bone formation. This property makes it a candidate for therapies aimed at bone regeneration and repair .
- Mechanistic Studies : The unique binding profile of this compound allows researchers to dissect the mechanisms of Hh signaling further, providing insights that could lead to novel therapeutic strategies in regenerative medicine .
2. Cancer Research
- Hedgehog Pathway Modulation : Given that dysregulation of the Hh pathway is implicated in various cancers, this compound's ability to activate Smo may have implications for cancer therapies. Its selective action could potentially lead to targeted treatments that minimize side effects compared to broader-spectrum agents .
- Clinical Trials : As Smo agonists are being explored in clinical settings for cancer treatment, this compound could serve as a lead compound for developing new therapeutic agents that exploit this pathway .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of GSA-10 involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Clobetasol (Glucocorticoid/Smo Modulator)
- Mechanism : Clobetasol, a glucocorticoid, indirectly modulates Smo via cross-talk between glucocorticoid receptor (GR) and Smo signaling. It enhances MBP expression and OPC differentiation but lacks direct Smo activation .
- Efficacy: Comparable to GSA-10 in promoting Oli-neuM cell contact with artificial axons and MBP+ fiber elongation.
- Limitations: Long-term glucocorticoid use is associated with systemic side effects (e.g., immunosuppression), whereas this compound’s targeted Smo activation avoids these risks .
SAG (Smo Canonical Agonist)
- Mechanism: SAG binds Smo’s TMD but activates canonical Hh signaling via Gli1 upregulation, promoting OPC proliferation rather than differentiation .
- Efficacy : In Oli-neuM cells, SAG fails to induce MBP expression, AMPK phosphorylation, or Gli2 upregulation. It also reduces the proportion of high-MBP-expressing cells .
- Pathway Specificity: Unlike this compound, SAG cannot rescue myelination in Smo-silenced models, highlighting its dependence on intact canonical pathways .
Purmorphamine
- Mechanism: Another TMD-binding Smo agonist, purmorphamine activates both canonical (Gli1) and non-canonical (RhoA) pathways.
- Efficacy : Promotes osteoblast differentiation (EC50 = 1.0 μM) but shows weaker effects on OPC maturation compared to this compound (EC50 = 1.2 μM) .
- Binding : Competes with this compound for Smo’s TMD, suggesting overlapping binding sites but divergent downstream effects .
Sterol-Based Agonists (20(S)-OHC, Oxy34)
- Mechanism : Bind Smo’s CRD, stabilizing its active conformation. These agonists require primary cilia for signaling and primarily activate Gli1 .
- Efficacy : Effective in developmental Hh-driven models (e.g., neural tube patterning) but less effective in adult remyelination due to cilia-dependent signaling limitations .
Key Research Findings and Data Tables
Table 1: Comparative Effects of Smo Agonists in Oli-neuM Cells
| Parameter | This compound | Clobetasol | SAG | Purmorphamine |
|---|---|---|---|---|
| MBP Expression (Fold) | 4.2 ± 0.3* | 3.8 ± 0.2* | 0.9 ± 0.1 | 1.5 ± 0.2 |
| MAL/OPALIN Upregulation | Yes | No | No | No |
| AMPK Phosphorylation | Yes | Partial | No | No |
| Gli1 Expression | Downregulated | No Change | Upregulated | Upregulated |
| Gli2 Expression | 3.5 ± 0.4* | No Change | No Change | 1.2 ± 0.1 |
| EC50 (μM) | 1.2 | N/A | 0.8 | 1.0 |
Data from ; *p < 0.05 vs. control.
Table 2: Binding and Pathway Activation Profiles
| Compound | Smo Binding Site | Canonical (Gli1) | Non-Canonical (AMPK/Gli2) |
|---|---|---|---|
| This compound | TMD | No | Yes |
| SAG | TMD | Yes | No |
| 20(S)-OHC | CRD | Yes | No |
| Clobetasol | GR-Smo Cross-talk | Partial | Partial |
Mechanistic Insights and Therapeutic Implications
This compound’s unique activation of non-canonical Smo pathways positions it as a superior candidate for CNS remyelination. By stimulating AMPK phosphorylation and Gli2, it bypasses Gli1-mediated proliferative effects, reducing the risk of oncogenic signaling .
Furthermore, this compound’s synergy with autophagy inducers (e.g., Torin1) enhances ciliogenesis, a critical process for OPC recruitment .
Biological Activity
GSA-10 is a compound known for its significant biological activity, particularly in the context of Hedgehog (Hh) signaling pathways. This article explores the compound's mechanisms, effects on cellular differentiation, and potential applications in regenerative medicine and cancer treatment.
Overview of this compound
This compound is classified as a potent osteogenic molecule that acts primarily as a Smoothened (Smo) agonist, playing a crucial role in mediating Hedgehog signaling. This signaling pathway is vital for various developmental processes and cellular functions, including cell growth, differentiation, and tissue regeneration .
This compound functions by activating the Hedgehog pathway, which has implications for osteoblast differentiation. Research indicates that this compound can induce cell differentiation into osteoblasts in pluripotent stromal cells (C3H10T1/2) with an effective concentration (EC50) of approximately 1.2 μM when administered at a concentration of 3 μM over six days .
Key Mechanistic Insights:
- Activation of Hedgehog Signaling: By binding to Smo, this compound initiates downstream signaling that leads to the activation of target genes involved in osteogenesis.
- Induction of Autophagy: this compound has been shown to activate autophagy pathways, which are critical for cellular homeostasis and differentiation processes .
Biological Activity and Effects
The biological activity of this compound has been evaluated through various studies, highlighting its effectiveness in promoting osteogenic differentiation and potential therapeutic applications.
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and applications of this compound:
- Osteogenesis Study : A study demonstrated that treatment with this compound significantly increased the expression of osteogenic markers in C3H10T1/2 cells, suggesting its potential use in bone regeneration therapies .
- Cancer Research : this compound's role in modulating Hh signaling has implications for cancer treatment. The compound may inhibit tumor growth by disrupting aberrant Hh signaling pathways commonly activated in various cancers .
- Regenerative Medicine : Due to its ability to promote cell differentiation and tissue regeneration, this compound is being explored for applications in regenerative medicine, particularly in repairing bone defects or enhancing healing processes post-injury .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing GSA-10’s activation of Smoothened (Smo) receptors in stem cell differentiation studies?
- Methodological Answer : Use dose-response assays to determine this compound’s EC50 (e.g., 1.2 μM for osteoblast differentiation ). Pair this with immunofluorescence or Western blotting to track Smo pathway activation (e.g., Gli1 nuclear translocation). Include negative controls like Smo antagonists (e.g., LDE225 ) to validate specificity. Document protocols using the "Methods" framework: sample size, replicates, and statistical tests (t-test/ANOVA) .
Q. How should researchers design a study to compare this compound’s efficacy across different cell lines or primary cultures?
- Methodological Answer : Adopt a factorial design with variables like cell type (e.g., mesenchymal vs. hematopoietic stem cells), this compound concentration, and differentiation markers. Use standardized viability assays (MTT/ATP luminescence) and lineage-specific stains (Alizarin Red for osteoblasts). Ensure reproducibility by detailing protocols in the "Experimental" section, including purity validation (>95% via HPLC) for novel compounds .
Q. What are best practices for integrating this compound findings into a literature review on Smo modulators?
- Methodological Answer : Systematically categorize studies by mechanism (agonist/antagonist), cell model, and functional outcomes. Use tools like PRISMA flowcharts to map evidence gaps . Highlight contradictions (e.g., this compound’s osteogenic effect vs. Smo antagonists’ anti-proliferative roles ) and contextualize them with study limitations (e.g., in vitro vs. in vivo models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
